Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate
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Overview
Description
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from salicylic acid and ethanol, featuring a benzene ring with hydroxyl and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate can be synthesized through the esterification of salicylic acid with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of aluminum sulfate as a catalyst can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Industry: Utilized in the formulation of perfumes and flavoring agents due to its pleasant odor
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing salicylic acid, which is known for its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxybenzoate:
Ethyl 3-hydroxybenzoate: Differing in the position of the hydroxyl group on the benzene ring
Uniqueness
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions, providing versatility in synthetic applications .
Properties
CAS No. |
96400-13-4 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-3-6-9-7-5-8-10(11(9)13)12(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3 |
InChI Key |
NRQZXKHAOYHGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1O)CC=C |
Origin of Product |
United States |
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